methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these processes .
Mode of Action
Based on its structural similarity to other active compounds, it may bind to its targets and modulate their activity, leading to changes in cellular processes
Biochemical Pathways
Given its potential biological activities, it may influence a variety of pathways related to inflammation, viral replication, and cell proliferation
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its potential biological activities, it may have a variety of effects at the molecular and cellular levels, such as modulating enzyme activity, altering signal transduction, and affecting gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired structure.
Introduction of Thioacetyl Group: The thioacetyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride or anhydride.
Attachment of Benzoate Group: The final step involves esterification, where the benzoate group is attached to the molecule using an esterification reagent such as methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts for esterification and substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s pyrazolo[3,4-d]pyrimidine core is known for its biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antiviral properties.
Material Science: The compound’s unique structure could be explored for applications in material science, such as the development of novel polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and may have similar biological activities.
Thioacetyl-Substituted Compounds: Compounds with thioacetyl groups may exhibit similar reactivity and chemical properties.
Benzoate Esters: These esters have similar esterification reactions and may be used in similar applications.
Uniqueness
Methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is unique due to the combination of its pyrazolo[3,4-d]pyrimidine core, thioacetyl group, and benzoate ester. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
946366-50-3 |
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Molecular Formula |
C22H19N5O5S |
Molecular Weight |
465.48 |
IUPAC Name |
methyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19N5O5S/c1-31-17-6-4-3-5-16(17)27-19-15(11-23-27)20(29)26-22(25-19)33-12-18(28)24-14-9-7-13(8-10-14)21(30)32-2/h3-11H,12H2,1-2H3,(H,24,28)(H,25,26,29) |
InChI Key |
ANOZGQIGLLFSHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
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